TG-1701 (TG-1701) is an investigational, orally available, small molecule that functions as a highly selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK) []. BTK plays a crucial role in the B-cell antigen receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B cells []. TG-1701 exhibits superior selectivity for BTK compared to ibrutinib, as demonstrated in in vitro whole kinome screening []. This enhanced selectivity may translate to improved efficacy and safety profiles.
TG-1701 exerts its antitumor activity by irreversibly binding to the BTK protein []. This irreversible binding prevents the activation of the BCR signaling pathway, effectively blocking the signals required for B-cell survival and proliferation []. Inhibition of BTK through this mechanism has shown efficacy in preclinical and clinical studies against various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [, , ].
Research suggests that TG-1701's mechanism also disrupts Ikaros signaling in B-cell non-Hodgkin lymphoma []. Ikaros plays a role in regulating gene expression in lymphocytes. By disrupting Ikaros signaling, TG-1701 may be able to further inhibit the growth and survival of malignant B cells.
Interestingly, studies show that unlike some other BTK inhibitors, TG-1701 does not appear to impair the effectiveness of antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) triggered by anti-CD20 antibodies like rituximab and ublituximab [, ]. This finding suggests that TG-1701 may be a promising candidate for combination therapies with these antibodies.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: